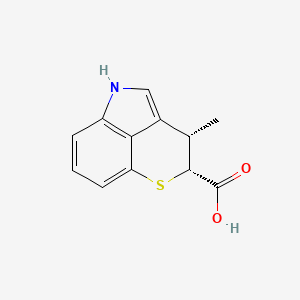![molecular formula C43H46N8O9S B1228165 (2S)-N-[(2S)-1-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 77160-98-6](/img/structure/B1228165.png)
(2S)-N-[(2S)-1-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-N-[(2S)-1-[[(2S)-1-[6-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)carbamothioylamino]hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including imidazole, pyrrolidine, and xanthene, making it a versatile candidate for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the xanthene core, followed by the introduction of the imidazole and pyrrolidine groups. The final step involves the coupling of these intermediates to form the target compound. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The imidazole and pyrrolidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity or protein interactions.
Medicine: As a potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the imidazole group can interact with metal ions or enzyme active sites, while the xanthene core can participate in redox reactions. These interactions can modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-N-[(2S)-1-[[(2S)-1-[6-(carbamothioylamino)hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
- (2S)-N-[(2S)-1-[[(2S)-1-[6-(hydroxyamino)hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Uniqueness
The uniqueness of the target compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile candidate for research and industrial applications.
Propriétés
Numéro CAS |
77160-98-6 |
|---|---|
Formule moléculaire |
C43H46N8O9S |
Poids moléculaire |
850.9 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H46N8O9S/c52-26-8-11-30-35(20-26)59-36-21-27(53)9-12-31(36)43(30)29-10-7-24(18-28(29)41(58)60-43)47-42(61)45-15-3-1-2-4-16-51-17-5-6-34(51)40(57)50-39(56)33(19-25-22-44-23-46-25)49-38(55)32-13-14-37(54)48-32/h7-12,18,20-23,25,32-34,52-53H,1-6,13-17,19H2,(H,48,54)(H,49,55)(H2,45,47,61)(H,50,56,57)/t25?,32-,33-,34-/m0/s1 |
Clé InChI |
OGUJVFXDNYVNBA-ZOLPRCKCSA-N |
SMILES |
C1CC(N(C1)CCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)NC(=O)C(CC7C=NC=N7)NC(=O)C8CCC(=O)N8 |
SMILES isomérique |
C1C[C@H](N(C1)CCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)NC(=O)[C@H](CC7C=NC=N7)NC(=O)[C@@H]8CCC(=O)N8 |
SMILES canonique |
C1CC(N(C1)CCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)NC(=O)C(CC7C=NC=N7)NC(=O)C8CCC(=O)N8 |
Synonymes |
Fl-TRH fluorescein-thyrotropin-releasing hormone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1228086.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)
![1-[5-[5-[1-hydroxy-13-(2-methyl-5-oxo-2H-furan-4-yl)tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl acetate](/img/structure/B1228088.png)
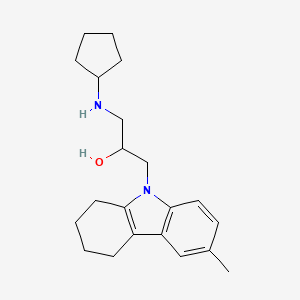
![7-[3-(4-Ethyl-1-piperazinyl)-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1228090.png)

![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)
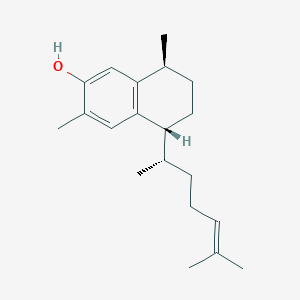
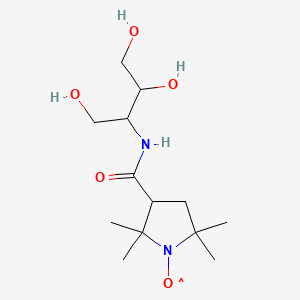
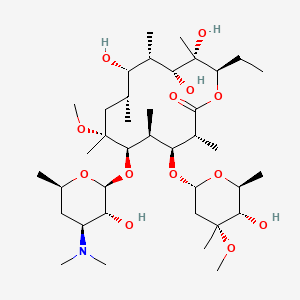
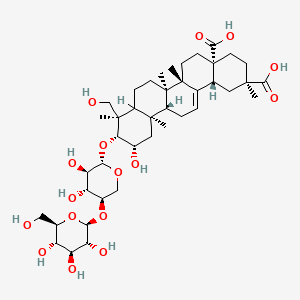
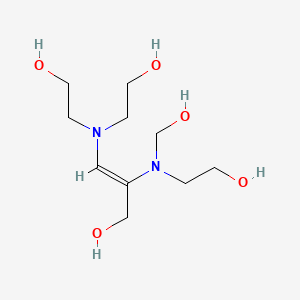
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)
